molecular formula C36H53NO6 B13720783 Tocopherol-PNP

Tocopherol-PNP

Cat. No.: B13720783
M. Wt: 595.8 g/mol
InChI Key: CLQIBMXXWRIYFN-PDOBOUQHSA-N
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Description

Contextualization of Tocopherols (B72186) in Advanced Biomedical and Chemical Research

Tocopherols, a class of chemical compounds collectively known as vitamin E, are naturally occurring lipid-soluble antioxidants. wikipedia.orgnih.govwikipedia.org This family consists of four main forms: alpha (α), beta (β), gamma (γ), and delta (δ)-tocopherol, each distinguished by the number and position of methyl groups on its chromanol ring. wikipedia.orgmdpi.com In the realm of biomedical and chemical research, the primary interest in tocopherols stems from their potent antioxidant activity. wikipedia.orgmdpi.com They function by donating a hydrogen atom from the hydroxyl group on the chromanol ring to neutralize reactive oxygen species (ROS) and lipid radicals, thereby terminating damaging chain reactions of lipid peroxidation and protecting cell membranes from oxidative stress. wikipedia.orgwikipedia.orgmdpi.com

Beyond their fundamental antioxidant role, different tocopherol isomers exhibit unique biological activities. nih.govnih.gov While α-tocopherol is the most biologically active form and the most abundant in tissues, research has highlighted the significant anti-inflammatory and radical-scavenging properties of γ-tocopherol. nih.govnih.gov This has led to a broader investigation of various tocopherols in cellular homeostasis, cell signaling, and the modulation of protein expression. nih.govscispace.com The inherent properties of tocopherols have made them a subject of extensive study in the context of chronic diseases associated with oxidative stress. scispace.comscielo.br Their application is explored in fields ranging from functional foods to pharmaceuticals, driven by their ability to mitigate oxidative damage at a molecular level. mdpi.comscielo.br

Rationale for Tocopherol Derivatization and Nanoparticle Formulation in Enhanced Research Modalities

Despite their significant antioxidant potential, the practical application of tocopherols in aqueous research environments and advanced delivery systems is hampered by several inherent limitations. A primary challenge is their hydrophobicity, or low solubility in water, which restricts their use in many biological and pharmaceutical formulations. scielo.brrevistapolimeros.org.brnih.gov Furthermore, tocopherols are known for their environmental instability, being susceptible to degradation by oxygen and light. scielo.brmdpi.com

To overcome these drawbacks, researchers have turned to tocopherol derivatization and encapsulation within polymer nanoparticles (PNPs). This approach, creating Tocopherol-PNP systems, serves multiple purposes:

Improved Solubility and Stability: Encapsulating tocopherols within a polymeric shell enhances their dispersibility in aqueous media and protects the sensitive compound from environmental degradation. scielo.brrevistapolimeros.org.brnih.gov For instance, encapsulation can shield α-tocopherol from UV-induced degradation. mdpi.com

Enhanced Bioavailability: Nanoparticle formulations can improve the bioavailability of tocopherols. mdpi.comdovepress.com For example, incorporating α-tocopherol into poly(lactic-co-glycolic) acid (PLGA) nanoparticles has been shown to increase its bioavailability significantly compared to the free form. dovepress.com

Controlled Release: Polymeric nanoparticles can be engineered to provide controlled and sustained release of the encapsulated tocopherol over extended periods. scielo.brrevistapolimeros.org.br Studies have demonstrated the controlled release of α-tocopherol from thermosensitive triblock copolymer nanoparticles for over 140 hours. scielo.brresearchgate.net

Functional Excipients in Drug Delivery: Tocopherol derivatives, such as D-α-tocopheryl polyethylene (B3416737) glycol succinate (B1194679) (TPGS), can be used to form nanoparticles themselves. mdpi.comdovepress.comthno.org These TPGS-based nanoparticles not only deliver the therapeutic benefits of vitamin E but also act as a carrier for other therapeutic agents, improving drug solubility, stability, and cellular uptake. dovepress.comthno.orgnih.gov The tocopherol moiety can increase the stability of the nanoparticle's hydrophobic core in aqueous environments. nih.gov

Overview of Current Academic Research Trajectories for this compound Systems

Current research on this compound systems is advancing along several key trajectories, primarily focused on optimizing the nanoparticle characteristics and expanding their application in biomedicine. A significant area of investigation involves the development and characterization of novel polymeric carriers to enhance the performance of Tocopherol-PNPs.

Synthesis and Characterization of Novel Formulations: Researchers are exploring a variety of polymers to create sophisticated this compound systems. These include:

Thermosensitive Copolymers: Amphiphilic triblock copolymers like PNIPAM-b-PCL-b-PNIPAM are used to create nanoparticles that can respond to temperature changes. scielo.brrevistapolimeros.org.brresearchgate.net

Natural Polymers: Biocompatible and biodegradable polymers such as chitosan (B1678972) are being used to produce tocopherol-loaded nanoparticles, sometimes in combination with innovative production techniques like membrane emulsification. researchgate.netmdpi.com

Biodegradable Polyesters: Polymers like poly(lactic-co-glycolic acid) (PLGA) and poly-ε-caprolactone (PCL) are widely used due to their biocompatibility and ability to form stable nanoparticles for tocopherol encapsulation. dovepress.comcapes.gov.br

Tocopherol-Based Polymers: Derivatives like TPGS are being conjugated with other polymers (e.g., 4-arm-PEG) to create novel, self-assembling nanocarriers with high drug-loading efficiency and stability. dovepress.com

The characterization of these nanoparticles is a critical aspect of the research, with studies detailing their physicochemical properties.

Table 1: Physicochemical Properties of Various this compound Formulations

This table presents a summary of findings from different research studies on the characteristics of tocopherol-loaded polymer nanoparticles.

Polymer SystemPreparation MethodParticle Size (nm)Encapsulation Efficiency (%)Key FindingsReference(s)
PNIPAM-b-PCL-b-PNIPAMNanoprecipitation< 300Not specifiedNanoparticles were positively charged and exhibited thermosensitivity and antioxidant properties. scielo.brrevistapolimeros.org.brresearchgate.net
Poly-ε-caprolactone (PCL)Emulsion Solvent EvaporationDecreased with increased ultrasonification time57.45 - 87.73Encapsulation efficiency was dependent on ultrasonification time and PCL concentration. capes.gov.br
Poly-ε-caprolactone (PCL)Nanoprecipitation~185~99.97Optimal formulation showed high encapsulation efficiency and good stability. researchgate.net
Zein (B1164903)Phase Separation~300 or smaller> 99Offered a simple and highly efficient encapsulation process. mdpi.com
mPEG-PLA-Toco and PLMA-COONaSolvent Evaporation20 - 25> 95Nanoparticles showed enhanced cellular uptake, especially in drug-resistant cells. nih.gov
PLGA / PLGA-ChitosanNot specifiedNot specifiedNot specifiedNanoparticles improved bioavailability of α-tocopherol by up to 170%. dovepress.com

Advanced Applications in Drug Delivery: A major focus of current research is the use of Tocopherol-PNPs as advanced drug delivery systems. The inherent properties of tocopherols and their derivatives, like TPGS, are leveraged to overcome challenges in cancer therapy, such as multidrug resistance (MDR). mdpi.comthno.orgnih.gov TPGS has been shown to inhibit P-glycoprotein, a key protein involved in drug efflux from cancer cells. mdpi.comdovepress.com

Research is actively exploring the co-delivery of chemotherapeutic agents, such as paclitaxel (B517696) and doxorubicin, with Tocopherol-PNPs. dovepress.comnih.gov These nanoparticle systems have demonstrated the ability to enhance the solubility of hydrophobic drugs, improve their bioavailability, and increase their accumulation in tumor tissues. dovepress.comnih.gov

Table 2: Research Findings on this compound in Drug Delivery

This table highlights key research findings on the application of tocopherol-based nanoparticles in delivering therapeutic agents.

Nanoparticle SystemDelivered AgentTarget Cell LinesKey Research FindingReference(s)
4-arm-PEG5K-TPGS NPPaclitaxel (PTX)A2780 (ovarian), A549 (lung), MCF-7 (breast)Showed greater cytotoxicity compared to free PTX and a higher apoptotic rate. dovepress.com
mPEG-PLA-Toco and PLMA-COONa PNPDoxorubicin (Dox)MCF-7 (breast), MES-SA (uterine), and their drug-resistant counterpartsExhibited higher cellular uptake and bioavailability in tumor tissue compared to free Dox. nih.gov
TPGS-based micellesDoxorubicin (DOX) and Curcumin (CUR)A549/ADR (doxorubicin-resistant lung)Co-loaded micelles showed synergistic antitumor efficacy against drug-resistant cells. thno.org

Properties

Molecular Formula

C36H53NO6

Molecular Weight

595.8 g/mol

IUPAC Name

(4-nitrophenyl) [(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] carbonate

InChI

InChI=1S/C36H53NO6/c1-24(2)12-9-13-25(3)14-10-15-26(4)16-11-22-36(8)23-21-32-29(7)33(27(5)28(6)34(32)43-36)42-35(38)41-31-19-17-30(18-20-31)37(39)40/h17-20,24-26H,9-16,21-23H2,1-8H3/t25-,26-,36-/m1/s1

InChI Key

CLQIBMXXWRIYFN-PDOBOUQHSA-N

Isomeric SMILES

CC1=C(C(=C(C2=C1O[C@](CC2)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C)OC(=O)OC3=CC=C(C=C3)[N+](=O)[O-])C

Canonical SMILES

CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)OC3=CC=C(C=C3)[N+](=O)[O-])C

Origin of Product

United States

Synthetic Methodologies for Tocopherol Pnp Constructs

Chemical Conjugation Strategies for Integrating Tocopherol with Polymeric Moieties

Chemical conjugation involves the formation of covalent bonds between tocopherol and a polymer. This approach creates a stable, well-defined conjugate with specific properties dictated by the nature of the polymer and the linkage.

Direct covalent linkage strategies aim to attach tocopherol to a polymeric chain, creating an amphiphilic conjugate capable of self-assembly. This is often achieved by reacting the hydroxyl group of tocopherol's chromanol ring with a functional group on the polymer.

One notable example involves covalently linking α-tocopherol to a multivalent methoxy (B1213986) poly(ethylene glycol)-co-poly(glutamic acid) (mPEG-PGA) backbone acs.org. This creates an amphiphilic conjugate where the hydrophobic tocopherol acts as the core-forming block and the hydrophilic mPEG-PGA forms the shell acs.org. Another approach details the cross-linking reaction between α-tocopherol and chitosan (B1678972), a natural polysaccharide, to form a new derivative material used in nanoparticle production nih.govresearchgate.netnih.gov. The esterification between carboxylated chitosan and α-tocopherol can be carried out using a cross-linking agent in an organic solvent researchgate.net. Similarly, synthetic tocopherol analogues have been attached to the N-terminus of peptide nucleic acid sequences, demonstrating the versatility of conjugating tocopherol to different types of macromolecules rsc.orgresearchgate.net.

Prodrug strategies involve modifying the tocopherol molecule, typically at its hydroxyl group, to create a derivative with altered properties that can be more readily incorporated into a polymeric system. This often involves forming an ester or ether linkage that can be cleaved under specific conditions to release the active tocopherol.

Prominent examples of tocopherol prodrugs include α-tocopheryl succinate (B1194679) (α-TS) and α-tocopheryloxyacetic acid (α-TEA) mdpi.com. The synthesis of α-TS involves creating an ester linkage by reacting α-tocopherol with succinic anhydride (B1165640) mdpi.com. For α-TEA, an ether linkage is formed, which offers greater stability against hydrolysis by cellular esterases mdpi.com. While these derivatives are often studied for their own biological activities, the synthetic principles are directly applicable to creating polymer-tocopherol prodrugs. For instance, the succinate or acetate (B1210297) moiety can serve as a linker to attach tocopherol to a polymer containing hydroxyl or amine groups, forming a biodegradable conjugate designed for controlled release.

Nanoparticle Fabrication Techniques for Tocopherol Encapsulation and Loading

Encapsulation techniques physically entrap tocopherol within a polymeric nanoparticle core. The choice of method depends on the physicochemical properties of the polymer and the desired characteristics of the final nanoparticles, such as size and loading efficiency.

Nanoprecipitation, also known as the solvent displacement method, is a widely used technique for fabricating tocopherol-loaded nanoparticles. researchgate.net This method involves dissolving both the polymer and tocopherol in a water-miscible organic solvent, such as acetone (B3395972) scielo.brchemrxiv.org. This organic solution is then introduced, typically dropwise, into an aqueous solution (the non-solvent) containing a stabilizer under stirring scielo.brchemrxiv.org. The rapid diffusion of the organic solvent into the aqueous phase causes the polymer to precipitate, instantaneously forming nanoparticles that entrap the hydrophobic tocopherol within their core researchgate.netscielo.br.

The low solubility of tocopherol in water aids its efficient encapsulation within the hydrophobic domains of the forming particles scielo.br. Various polymers have been successfully used with this method, including poly(lactic-co-glycolic) acid (PLGA), poly-ε-caprolactone (PCL), and amphiphilic triblock copolymers like PNIPAM-b-PCL-b-PNIPAM researchgate.netscielo.bracs.org. The characteristics of the resulting nanoparticles, such as size and encapsulation efficiency, can be tuned by adjusting parameters like polymer concentration, the ratio of organic to aqueous phase, and the type and concentration of the stabilizer researchgate.net.

PolymerOrganic SolventAqueous Phase/StabilizerResulting Particle Size (nm)Encapsulation Efficiency (%)Reference
PNIPAM-b-PCL-b-PNIPAMAcetoneAqueous HCl solution (pH 5.0)< 281Not Specified scielo.br
PBA-DLAAcetonePluronic F127~14948 - 74 chemrxiv.org
Poly-ε-caprolactone (PCL)AcetonePluronic F68184 - 219Not Specified researchgate.net
PLGANot SpecifiedEC Surfactant (α-tocopherol and ascorbic acid)90 - 126Not Specified acs.org

Self-assembly is a powerful bottom-up approach for forming core-shell nanoparticle structures, particularly micelles, in a selective solvent capes.gov.br. This technique utilizes amphiphilic block copolymers, which consist of distinct hydrophobic and hydrophilic polymer segments mdpi.commdpi.comnih.gov. When dispersed in an aqueous solution, these copolymers spontaneously assemble to minimize unfavorable interactions between the hydrophobic block and water capes.gov.brresearchgate.net. They form micelles where the hydrophobic blocks aggregate to form a solid core, while the hydrophilic blocks form a solvated outer shell or corona capes.gov.br.

Tocopherol, being highly hydrophobic, can be effectively encapsulated within the hydrophobic core of these micelles during the self-assembly process scielo.br. This is often achieved by dissolving both the amphiphilic block copolymer and tocopherol in a common organic solvent and then introducing the solution into water, triggering micellization and entrapment. An example is the use of PNIPAM-b-PCL-b-PNIPAM copolymers, where the hydrophobic PCL domains form the core that encapsulates tocopherol scielo.br. Similarly, conjugates formed by covalently linking tocopherol to a hydrophilic polymer like mPEG-PGA can themselves act as amphiphiles that self-assemble into stable micelles acs.org.

Emulsification followed by solvent evaporation is a versatile technique for preparing polymeric nanoparticles from preformed polymers pharmaexcipients.com. The process typically begins with dissolving the polymer (e.g., PLGA) and α-tocopherol in a water-immiscible organic solvent (the oil phase), such as ethyl acetate nih.govresearchgate.net. This organic phase is then emulsified in an aqueous phase containing a surfactant or stabilizer (e.g., poly(vinyl alcohol)) to form an oil-in-water (O/W) emulsion researchgate.netyoutube.com. High-energy homogenization or sonication is used to reduce the size of the oil droplets to the nanometer scale. Subsequently, the organic solvent is removed by evaporation under reduced pressure or continuous stirring, causing the polymer to precipitate and form solid nanoparticles with tocopherol entrapped inside nih.govyoutube.com.

A more advanced variation is membrane emulsification, which offers greater control over particle size and distribution nih.govresearchgate.netmdpi.com. In this method, the dispersed phase (e.g., polymer and tocopherol in an organic solvent) is pressed through a microporous membrane into the continuous phase (aqueous solution with surfactant), forming uniform droplets at the pore outlets researchgate.netmdpi.com. The subsequent removal of the solvent solidifies these droplets into nanoparticles researchgate.net. This technique has been successfully used to produce α-tocopherol-loaded chitosan nanoparticles with a high degree of uniformity and encapsulation efficiency approaching 100% nih.govresearchgate.netnih.gov.

PolymerEmulsification MethodSurfactant/StabilizerResulting Particle Size (nm)Encapsulation Efficiency (%)Reference
Poly(D,L-lactic-co-glycolic acid) (PLGA)Solvent EvaporationNot Specified152.476.6 nih.gov
ChitosanMembrane EmulsificationSpan 80~1900 (1.9 µm)~100 nih.govresearchgate.net
Poly(DL-lactide-co-glycolide) (PLGA)Emulsion EvaporationPoly(vinyl alcohol) (PVA)Not Specified89 - 95 researchgate.net

Optimization of Synthesis Parameters for Enhanced Research-Grade Production

The production of research-grade Tocopherol-PNP involves precise control over synthetic parameters to maximize yield and ensure the purity of the final compound. The primary synthetic routes involve the phosphorylation of α-tocopherol. One established method involves reacting α-tocopherol with a phosphorylating agent like phosphoric anhydride at elevated temperatures (70–85 °C). rsc.org This reaction is followed by a hydrolysis step to convert byproduct tocopheryl pyrophosphates into the desired this compound. rsc.org Another significant method utilizes phosphorus oxytrihalide as the phosphorylating agent, which also requires subsequent treatment to hydrolyze intermediates and byproducts. google.com

Optimization of these processes focuses on several key areas: the choice of phosphorylating agent, reaction temperature, molar ratio of reactants, and the efficiency of hydrolysis and purification steps. The goal is to favor the formation of the mono-phosphorylated product over byproducts such as di-tocopheryl phosphate (B84403) (T2P) and P,P'-bistocopherol diphosphates. rsc.orggoogle.com

Yield Enhancement Strategies for this compound

Enhancing the yield of research-grade this compound requires a systematic approach to the reaction and purification conditions. Key strategies are aimed at maximizing the conversion of the α-tocopherol starting material and minimizing the formation of undesirable side products.

Control of Reaction Stoichiometry : The molar ratio of α-tocopherol to the phosphorylating agent is a critical parameter. An excess of the phosphorylating agent can lead to the formation of pyrophosphates and other over-phosphorylated species. Conversely, insufficient phosphorylating agent will result in incomplete conversion of the starting material. Fine-tuning this ratio is essential for driving the reaction towards the mono-phosphorylated product.

Temperature and Time Management : The reaction between α-tocopherol and agents like phosphoric anhydride is temperature-dependent. rsc.org Optimal temperature control is necessary to ensure a reasonable reaction rate without promoting degradation or the formation of complex byproducts. The reaction time must also be optimized to allow for maximum conversion while preventing the progression of side reactions.

Efficient Hydrolysis : In methods where pyrophosphate intermediates are formed, the subsequent hydrolysis step is crucial for converting these byproducts into this compound. rsc.org The conditions for hydrolysis, such as temperature, pH (acidic or basic conditions), and duration, must be optimized to ensure complete conversion without degrading the target compound. google.com

Purification Techniques : The purification process is vital for isolating high-purity this compound and thus improving the effective yield. A common procedure involves alkalization with sodium hydroxide (B78521) to form the sodium salt of this compound. The subsequent addition of a solvent like ethanol (B145695) can then be used to precipitate impurities, such as inorganic sodium phosphate, which can be removed by centrifugation. rsc.org Controlling the pH during this process is critical, as it affects the solubility and precipitation of both the product and impurities. google.com A patent for preparing high-purity tocopherol phosphates highlights that limiting the P,P'-bistocopherol diphosphate (B83284) impurity to below 3% by weight is crucial for ensuring good solubility of the final product in aqueous media. google.com

The following interactive table illustrates how varying synthesis parameters can influence the yield and purity of this compound, based on the principles derived from established synthetic protocols.

ParameterCondition ACondition BCondition CExpected Outcome
Molar Ratio (Toco:POCl₃) 1:1.11:1.51:2.0Condition A may result in incomplete reaction. Condition B is likely optimal for mono-phosphorylation. Condition C increases the risk of byproduct formation.
Reaction Temp (°C) 607590Lower temperatures may slow the reaction rate. Higher temperatures can increase byproduct formation and potential degradation. 75°C is within the typical optimal range.
Hydrolysis pH 279Acidic conditions (pH 2) are often used to effectively hydrolyze diphosphate byproducts. google.com Neutral or basic conditions may be less effective for this specific conversion.
Purification Solvent MethanolEthanolIsopropanolEthanol is cited for its effectiveness in precipitating inorganic phosphate salts while keeping the desired tocopheryl phosphate salt in solution. rsc.org

Reproducibility and Scalability Considerations for Laboratory-Scale Synthesis

Ensuring that the synthesis of this compound is both reproducible and scalable is fundamental for its consistent availability for laboratory research.

Reproducibility: The consistency of results between different batches depends on the stringent control of all optimized parameters. Key factors for ensuring reproducibility include:

Purity of Reagents : The purity of the initial α-tocopherol and the phosphorylating agent must be consistent across all syntheses.

Inert Atmosphere : α-Tocopherol can be sensitive to oxidation. oregonstate.edu Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation, leading to more consistent product quality and yield.

Precise Monitoring : Accurate monitoring and control of temperature, reaction time, and pH during hydrolysis and purification are paramount. The use of automated laboratory reactors can aid in maintaining this consistency.

Standardized Procedures : A detailed and standardized operating procedure (SOP) for the entire process, from reaction setup to final product isolation and drying, is essential for minimizing batch-to-batch variability.

Scalability: Transitioning a synthetic procedure from a small-milligram scale to a larger multi-gram laboratory scale introduces several challenges that must be addressed to maintain yield and purity.

Heat Transfer : As the reaction volume increases, surface-area-to-volume ratio decreases, which can lead to inefficient heat transfer. This can create localized hot spots, potentially leading to byproduct formation. A reaction vessel with efficient stirring and an external temperature control system is crucial.

Mixing Efficiency : Ensuring homogenous mixing of reactants becomes more challenging in larger vessels. Inefficient mixing can lead to localized concentration gradients, affecting reaction rates and selectivity, ultimately impacting the final yield and purity.

Reagent Addition : The rate of addition of the phosphorylating agent can become more critical at a larger scale. A slow, controlled addition is often necessary to manage the reaction exotherm and maintain selectivity.

Work-up and Purification : Procedures like centrifugation and filtration may need to be adapted for larger volumes. What is straightforward on a small scale can become a bottleneck when scaled up. For instance, separating large volumes of precipitated solids may require larger centrifuges or different filtration setups.

The table below summarizes key considerations for ensuring the reproducibility and scalability of this compound synthesis in a laboratory setting.

ConsiderationFactor for ReproducibilityFactor for Scalability
Reaction Environment Consistent use of an inert atmosphere.Maintaining efficient heat transfer and homogenous mixing in larger vessels.
Process Control Strict adherence to SOPs for temperature, time, and pH.Controlled rate of reagent addition; adapting monitoring to larger volumes.
Reagents Use of reagents from the same batch/supplier with verified purity.Ensuring sufficient quantity of consistent-purity reagents is available.
Purification Standardized volumes and concentrations for washing/precipitation steps.Adapting separation techniques (e.g., centrifugation, filtration) for larger quantities of material.

Advanced Characterization of Tocopherol Pnp Systems

Spectroscopic and Chromatographic Analysis of Tocopherol-PNP Components

A suite of spectroscopic and chromatographic techniques is essential for the detailed analysis of this compound systems, providing insights into purity, structural integrity, and the efficiency of tocopherol loading.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Pressure Liquid Chromatography (UPLC) for Component Purity and Loading Efficiency

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Pressure Liquid Chromatography (UPLC) are powerful techniques for the quantitative analysis of tocopherol in PNP systems. These methods are crucial for determining the purity of the encapsulated α-tocopherol and for calculating the encapsulation efficiency (EE%) and drug loading capacity (LC%).

Reverse-phase HPLC (RP-HPLC) is a commonly employed method. For instance, α-tocopherol content can be quantified using a C18 column with a mobile phase such as methanol. mdpi.comijcce.ac.ir Detection is typically performed using a UV-Vis detector at the maximum absorbance wavelength of α-tocopherol, which is around 295 nm. ijcce.ac.ir UPLC, offering higher resolution and sensitivity, can also be utilized for precise quantification. One study reported using UPLC to quantify the entrapment of α-tocopherol in polymeric nanoparticles, demonstrating an entrapment efficiency of 76.6 ± 11.4% in poly(D,L-lactic-co-glycolic acid) (PLGA) nanoparticles. nih.gov

The encapsulation efficiency is a critical parameter, and it is calculated by measuring the amount of unencapsulated tocopherol. mdpi.com In one study, the encapsulation efficiency of α-tocopherol in zein (B1164903) nanoparticles was reported to be over 99%. mdpi.com Another investigation into α-tocopherol loaded into solid lipid nanoparticles (SLNs) achieved an entrapment efficiency of 90.58 ± 1.38%. tandfonline.com The loading capacity of α-tocopherol in cashew gum nanoparticles was found to increase with a higher oil content in the formulation. uc.pt

Table 1: HPLC/UPLC Parameters for this compound Analysis

Parameter Example Specification Reference
Technique RP-HPLC, UPLC ijcce.ac.irnih.govmdpi.com
Column C18 (e.g., 250 mm × 4.6 mm, 5 µm) ijcce.ac.ir
Mobile Phase Methanol, Acetonitrile/Water mixture ijcce.ac.irnih.gov
Flow Rate 1.0 - 2.0 mL/min mdpi.comijcce.ac.ir
Detection UV-Vis at ~295 nm ijcce.ac.ir
Injection Volume 10 - 50 µL ijcce.ac.irmdpi.com

Mass Spectrometry for Structural Confirmation and Identification of Degradation Products

Mass spectrometry (MS) is a vital tool for the structural confirmation of the components of this compound systems and for identifying potential degradation products. When coupled with a separation technique like UPLC (UPLC-MS/MS), it provides high specificity and sensitivity. researchgate.net MS analysis can confirm the molecular weight of the synthesized polymers and the encapsulated α-tocopherol, ensuring their chemical identity. nih.gov

In the context of degradation studies, MS can identify byproducts that may form during the encapsulation process or upon storage, which is crucial for assessing the stability and safety of the formulation. For instance, it can be used to monitor the degradation of α-tocopherol when exposed to UV light. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton NMR (¹H NMR), is instrumental in the comprehensive structural elucidation of the polymeric matrix and provides evidence of successful tocopherol encapsulation. chemrxiv.orgnih.gov The ¹H NMR spectrum of the polymer can confirm its chemical structure, while the spectrum of the this compound composite can show characteristic signals from both the polymer and the encapsulated α-tocopherol. chemrxiv.orgmdpi.com

For example, in a study of α-tocopherol-loaded chitosan (B1678972) nanoparticles, the ¹H-NMR spectrum was complex, showing signals for the methyl groups of the alkyl chain in α-tocopherol between 0.8 and 2.1 ppm, and signals for the CH₂ and CH groups of both chitosan and α-tocopherol between 0.8 and 5 ppm. nih.gov The presence of signals from both components in the final nanoparticle spectrum confirms the successful incorporation of tocopherol. chemrxiv.org

Fourier-Transform Infrared (FTIR) Spectroscopy for Chemical Bond Analysis and Functional Group Verification

Fourier-Transform Infrared (FTIR) spectroscopy is a valuable technique for analyzing the chemical bonds and verifying the functional groups present in the this compound system. By comparing the FTIR spectra of the individual components (polymer and tocopherol) with the spectrum of the final nanoparticles, successful encapsulation can be confirmed. researchgate.nethumanjournals.com The absence of new bands in the nanoparticle spectrum suggests that the encapsulation is a physical process without the formation of new chemical bonds between the drug and the polymer. tandfonline.com

In the analysis of α-tocopherol-loaded chitosan nanoparticles, the FTIR spectrum of chitosan showed a characteristic broad band around 3446 cm⁻¹ corresponding to -NH and -OH stretching vibrations. researchgate.net The spectrum of the loaded nanoparticles exhibited bands from both chitosan and α-tocopherol, indicating successful encapsulation. researchgate.netnih.gov Similarly, FTIR has been used to demonstrate the involvement of specific functional groups in the reduction and stabilization of nanoparticles. researchgate.net

Table 2: Characteristic FTIR Bands in this compound Systems

Functional Group Wavenumber (cm⁻¹) Component Reference
O-H and N-H stretching ~3400-3500 Polymer (e.g., Chitosan), Tocopherol researchgate.netmdpi.com
C-H alkyl stretching ~2850-2930 Polymer, Tocopherol mdpi.com
C=O amide stretching ~1650 Polymer (if applicable) mdpi.com
C-O ether stretching ~1260 Polymer, Tocopherol mdpi.com

Morphological and Nanostructural Characterization of this compound

The morphology and nanostructure of this compound systems are critical determinants of their performance. Electron microscopy techniques provide direct visualization of the nanoparticles, offering insights into their size, shape, and surface characteristics.

Electron Microscopy (TEM, SEM) for Particle Visualization and Morphological Assessment

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are indispensable for the visualization and morphological assessment of this compound. mdpi.com TEM provides high-resolution images of the internal structure of the nanoparticles, which can confirm a core-shell structure where tocopherol forms the core and is surrounded by the polymer shell. scielo.brmdpi.com TEM images have shown well-dispersed iron oxides within a polymeric matrix in some nanoparticle formulations. nih.gov

Table 3: Morphological Characteristics of this compound from Electron Microscopy

Nanoparticle System Morphology Size Range (nm) Microscopy Technique Reference
α-Tocopherol-Chitosan Semispherical ~30-70 SEM, DLS researchgate.net
α-Tocopherol-Zein Spherical <300 SEM mdpi.com
α-Tocopherol-PLA/PLGA Core-shell ~200-220 TEM, DLS mdpi.com
α-Tocopherol-PNIPAM-b-PCL-b-PNIPAM Amorphous <281 TEM scielo.br

Dynamic Light Scattering (DLS) for Particle Size Distribution and Zeta Potential Determination

Dynamic light scattering (DLS) is a non-invasive technique used to measure the hydrodynamic diameter and size distribution of submicron particles dispersed in a liquid. usp.org This method is predicated on the principle of Brownian motion, where the random movement of particles in a suspension causes fluctuations in the intensity of scattered light. usp.org Larger particles move more slowly, resulting in slower fluctuations, while smaller particles exhibit faster fluctuations. usp.org The DLS instrument measures these time-dependent oscillations and, using the Stokes-Einstein equation, calculates the particle size. usp.org The polydispersity index (PDI) is another crucial parameter obtained from DLS, offering a dimensionless measure of the broadness of the particle size distribution. usp.orgnih.gov PDI values range from 0 to 1, with smaller values indicating a more uniform and monodisperse system. nih.gov

In the context of Tocopherol-Polymeric Nanoparticle (PNP) systems, DLS is instrumental in characterizing the initial formulation and monitoring its stability over time. For instance, studies have shown that the concentration of α-tocopherol can directly influence the hydrodynamic diameter of the nanoparticles. chemrxiv.org As the concentration of α-tocopherol increases, the viscosity of the organic phase tends to rise, leading to the formation of larger nanoparticles. researchgate.net

The surface charge of nanoparticles, quantified by the zeta potential, is a critical indicator of the colloidal stability of a dispersion. scielo.brmdpi.com Zeta potential is determined by measuring the electrophoretic mobility of the particles under an applied electric field. nih.gov Nanoparticle dispersions with high absolute zeta potential values (greater than |30| mV) are generally considered electrostatically stable, as the repulsive forces between particles are sufficient to prevent aggregation. mdpi.comnih.gov In many this compound formulations, a negative zeta potential is observed, which contributes to their stability in aqueous environments. scielo.brresearchgate.net

Interactive Data Table: DLS and Zeta Potential of this compound Formulations

Small-Angle X-ray Scattering (SAXS) for Internal Nanostructure Analysis

Small-Angle X-ray Scattering (SAXS) is a powerful, non-destructive analytical technique for characterizing the nanostructure of materials, including the size, shape, and internal organization of nanoparticles. dlu.com.uaanton-paar.com The method involves irradiating a sample with a well-defined X-ray beam and measuring the scattered X-rays at very small angles (typically < 10° 2θ). dlu.com.ua The resulting scattering pattern is characteristic of the sample's nanostructure, providing averaged information over a large sample volume. anton-paar.comptb.de

SAXS can distinguish between different internal structures, such as crystalline and disordered regions within the nanoparticle core. lbl.gov This is significant because the internal order can influence the stability and release kinetics of the encapsulated compound. xenocs.comlbl.gov For instance, research has shown that lipid nanoparticles with more ordered and closely packed internal structures can exhibit different performance characteristics compared to those with a disordered core. lbl.gov Furthermore, SAXS can be used to monitor structural changes in response to environmental factors like temperature and pH, providing critical data for formulation optimization. xenocs.comxenocs.com By combining SAXS data with modeling techniques, it is possible to develop detailed structural models, such as core-shell architectures, which are essential for understanding structure-activity relationships. xenocs.commdpi.com

Stability Assessment of this compound in Research Environments

Colloidal Stability Studies under Varied Physicochemical Conditions

The colloidal stability of this compound systems is a critical factor for their application and is assessed by monitoring changes in particle size, polydispersity index (PDI), and zeta potential over time and under different environmental conditions. nih.govnih.gov Nanoparticle formulations are often subjected to accelerated stability studies, which involve storage at elevated temperatures and humidity to predict their long-term shelf-life. nih.gov

Research has demonstrated that the encapsulation of tocopherol within polymeric nanoparticles can significantly enhance its stability. nih.gov For example, α-tocopherol loaded nanocapsules have shown good stability with no significant changes in particle size, PDI, or zeta potential after several months of storage at 40°C and 75% relative humidity. nih.gov The entrapment efficiency, which is the percentage of the initial drug that is successfully encapsulated, is another key parameter. While a gradual decrease in entrapment efficiency may be observed over time, the nanoparticle structure can still provide substantial protection to the encapsulated tocopherol. nih.gov

The composition of the nanoparticle, including the type of polymer and surfactants used, plays a crucial role in its colloidal stability. chemrxiv.orgdovepress.com For instance, the use of stabilizers like Pluronic F127 can prevent the agglomeration of nanoparticles. chemrxiv.org The surface charge, as indicated by the zeta potential, is a key determinant of stability. Formulations with a zeta potential less than -30 mV are generally considered to have good stability due to strong electrostatic repulsion between particles. researchgate.netnih.gov

Interactive Data Table: Stability of α-Tocopherol Loaded Nanocapsules

Chemical Stability and Degradation Pathways within the Nanoparticle Matrix

Tocopherol is known to be susceptible to degradation when exposed to factors such as light, oxygen, and heat. researchgate.netnumberanalytics.com The primary degradation pathway involves oxidation, leading to the formation of compounds like tocopherol quinones. numberanalytics.com Encapsulation within a nanoparticle matrix is a key strategy to protect tocopherol from these degradation processes. numberanalytics.comresearchgate.net The lipid bilayer or polymer core of the nanoparticle acts as a physical barrier, shielding the tocopherol from environmental stressors. mdpi.com

The chemical stability of tocopherol within the nanoparticle is influenced by the composition and structure of the nanoparticle itself. wur.nl For instance, the type of emulsifier and the lipid composition can affect the morphology of the nanoparticles, which in turn impacts the chemical stability of the encapsulated tocopherol. wur.nl In some cases, the crystallization of the lipid core can lead to the expulsion of tocopherol to the particle surface, making it more susceptible to degradation. wur.nl

Mechanistic Investigations of Tocopherol Pnp Biological Activity

Antioxidant and Pro-oxidant Modulatory Mechanisms of Tocopherol-PNP

Tocopherols (B72186) are well-established as antioxidants that can also exhibit pro-oxidant properties under specific conditions. The encapsulation of α-tocopherol within polymeric nanoparticles can influence these activities by altering its interaction with the surrounding environment.

Tocopherols are known to be effective radical scavengers, donating a hydrogen atom from the hydroxyl group on their chroman ring to quench free radicals, thereby terminating lipid peroxidation chain reactions. scienceopen.comwikipedia.orgphytochem-products.co.jpmedcraveonline.comresearchgate.netwikipedia.org The resulting tocopheryl radical is relatively stable and can be recycled back to its active form by other antioxidants like vitamin C. wikipedia.orgresearchgate.net The antioxidant activity of different tocopherol isoforms varies, with α-tocopherol generally considered the most biologically active form. wikipedia.orgwikipedia.org

Studies on α-tocopherol-loaded polymeric nanoparticles (TOC-PNP) have demonstrated their radical scavenging activity in aqueous mediums. scielo.br The antioxidant capacity of these nanoparticles is often evaluated using the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation scavenging assay. scielo.br The small size and high surface area of the nanoparticles are presumed to facilitate the reaction between the encapsulated tocopherol and the ABTS radical cation. scielo.br

The reaction kinetics of tocopherols with free radicals have been studied, showing that the rate constants are influenced by the specific tocopherol isoform and the reaction medium. google.comunl.edusalute.gov.it For instance, the rate of reaction with peroxyl free radicals is significantly faster than with other radicals. google.com While specific kinetic data for the reaction of this compound with various radical species are not extensively detailed in the available literature, the encapsulation is designed to preserve the inherent radical-scavenging properties of α-tocopherol.

Table 1: Radical Scavenging Activity of α-Tocopherol-Loaded Nanoparticles (TOC-NP)

Nanoparticle FormulationIC50 (mg of TOC-NP/L)Trolox Equivalent Antioxidant Capacity (TEAC)
TOC-NP (Sample Range)400-600Data not specified in the provided context

This table is based on data from a study on α-tocopherol loaded thermosensitive polymer nanoparticles and illustrates the concentration required to inhibit 50% of the ABTS radical cation. scielo.br

A primary function of tocopherol is the inhibition of lipid peroxidation in biological membranes. brocku.caagriculturejournals.cznih.gov By scavenging lipid peroxyl radicals, tocopherol protects polyunsaturated fatty acids from oxidative damage. agriculturejournals.cz This protective effect helps maintain the integrity and stability of cell membranes. agriculturejournals.cz In cellular models, α-tocopherol treatment has been shown to decrease lipid peroxidation. researchgate.net

Supplementation with α-tocopherol has been demonstrated to reduce biomarkers of oxidative stress. nih.gov For example, it can decrease the susceptibility of low-density lipoprotein (LDL) to oxidation and lower the levels of F2-isoprostanes, which are markers of lipid peroxidation. nih.gov While specific studies on the direct effects of this compound on lipid peroxidation and oxidative stress biomarkers in cellular models are limited, the encapsulation of α-tocopherol is intended to enhance its delivery and, consequently, its ability to exert these protective effects.

Under certain conditions, tocopherols can exhibit pro-oxidant activity. This paradoxical effect is more likely to occur at high concentrations and in the absence of co-antioxidants, such as vitamin C, which are necessary to regenerate the tocopheryl radical. nih.govresearchgate.net In such scenarios, the tocopheryl radical can act as a pro-oxidant, potentially leading to increased lipid peroxidation. nih.gov

In vitro studies have shown a pro-oxidant effect of α-tocopherol under conditions of mild oxidative stress in diluted plasma and isolated LDL. nih.gov High doses of α-tocopherol have also been associated with pro-oxidant effects in some animal models. researchgate.net The pro-oxidant behavior is influenced by the level of oxidative stress and the concentration of co-antioxidants. nih.gov It is plausible that high concentrations of this compound, leading to a high localized dose of α-tocopherol, could also create conditions for pro-oxidant activity, although this has not been specifically demonstrated in the available research.

Non-Antioxidant Molecular Mechanisms Mediated by this compound

Protein Kinase C (PKC): α-Tocopherol has been shown to inhibit the activity of Protein Kinase C (PKC), a key enzyme in cellular signal transduction that is involved in cell proliferation. taylorfrancis.comnih.govnih.gov This inhibition appears to be specific to the α-isoform and is not shared by other tocopherols with similar antioxidant properties. nih.gov The mechanism of inhibition is thought to involve the dephosphorylation of PKCα. nih.gov Studies have demonstrated that α-tocopherol can modulate cell proliferation by acting on PKC. taylorfrancis.com

Phosphatidylinositol 3-kinase (PI3K): The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is another target of α-tocopherol. salute.gov.itnih.govmdpi.comnih.govresearchgate.net This pathway is critical for cell growth, proliferation, and survival. nih.gov Dysregulation of the PI3K/Akt pathway is implicated in various diseases. nih.gov While the precise mechanisms of α-tocopherol's interaction with the PI3K pathway are still under investigation, it is recognized as a modulator of this signaling cascade. nih.govmdpi.com

Nrf2: The transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. scienceopen.comresearchgate.netuniroma1.it Tocopherols, including the γ-isoform, have been shown to upregulate the expression and activity of Nrf2, leading to the increased expression of antioxidant and detoxification enzymes. scienceopen.com This activation of the Nrf2 pathway contributes to the protective effects of tocopherols against oxidative stress. scienceopen.com

It is important to note that while these modulatory effects on PKC, PI3K, and Nrf2 are established for tocopherols, specific research on how the formulation of this compound influences these pathways is not yet available.

α-Tocopherol can regulate the expression of a wide range of genes involved in various cellular processes, including lipid metabolism, inflammation, cell adhesion, and cell cycle regulation. uece.brnih.govnih.gov This gene-regulatory activity is mediated through its interaction with transcription factors and modulation of signaling pathways. nih.govnih.gov For example, genes involved in cholesterol transport and metabolism have been identified as targets of tocopherol regulation. uece.brnih.gov

Recent studies have also indicated that α-tocopherol can influence the expression of microRNAs (miRNAs), which are small non-coding RNAs that play a critical role in post-transcriptional gene regulation. nih.govnih.gov For instance, α-tocopherol has been shown to downregulate the expression of miRNA-122a, which is involved in lipid metabolism, and miRNA-125b, which is associated with inflammation. nih.gov The ability of this compound to deliver α-tocopherol effectively to cells suggests that it could also influence these gene expression and miRNA profiles, although direct evidence from studies on this compound is currently lacking.

Interactions with Intracellular Proteins and Receptor Systems (e.g., Tocopherol Transfer Protein)

The biological activity of tocopherol delivered via polymeric nanoparticles (PNPs) is intrinsically linked to its interactions with specific intracellular proteins that govern its transport, retention, and cellular functions. Among these, the α-tocopherol transfer protein (α-TTP) is a primary determinant of vitamin E status in the body. researchgate.net This hepatic protein exhibits a high affinity and specificity for α-tocopherol, preferentially binding to it over other vitamin E isoforms. nih.govplos.org The primary role of α-TTP is to facilitate the transport of α-tocopherol through the hepatocyte and mediate its secretion into circulating lipoproteins, which then deliver the vitamin to other tissues. nih.gov

The intracellular localization of α-TTP is dynamic and responsive to α-tocopherol levels. In the absence of its ligand, α-TTP is found in perinuclear vesicles associated with recycling endosomes. researchgate.netnih.gov Following cellular uptake of tocopherol, α-TTP colocalizes with the vitamin in these endosomal/lysosomal compartments and facilitates its transport to the plasma membrane for secretion. nih.govnih.gov This process highlights a sophisticated trafficking mechanism directed by α-TTP.

A critical aspect of this transport mechanism is the interaction of α-TTP with phosphatidylinositol phosphates (PIPs) located in the target membrane. nih.gov Wild-type α-TTP binds to PIPs, and this interaction is believed to trigger a conformational change that opens the tocopherol-binding pocket, promoting the release of the α-tocopherol ligand. researchgate.netnih.gov Missense mutations in the arginine residues on the surface of α-TTP, which are responsible for PIP binding, impair this process and are the underlying cause of the genetic disorder Ataxia with Vitamin E Deficiency (AVED). nih.govunich.it

Beyond the well-characterized α-TTP, other tocopherol-binding proteins have been identified, which may contribute to its intracellular distribution and activity. nih.gov These include tocopherol-associated protein (TAP) and supernatant protein factor (SPF), although their precise roles are less defined than that of α-TTP. plos.orgmdpi.com The collective action of these binding proteins ensures the directed flow and bioavailability of α-tocopherol within the cell, a process that is essential for its subsequent involvement in metabolic pathways. nih.gov

Table 1: Key Intracellular Proteins Involved in Tocopherol Binding and Transport

Protein Name Abbreviation Primary Location Key Function Citations
Alpha-Tocopherol Transfer Protein α-TTP Liver (Hepatocytes) Preferentially binds and transports α-tocopherol, facilitating its secretion into circulation to regulate body-wide vitamin E levels. researchgate.netnih.govplos.orgnih.gov
Tocopherol-Associated Protein TAP Various Tissues Implicated in cellular vitamin E binding and transport, though its specific mechanisms are still under investigation. plos.orgmdpi.combioinformation.net
Supernatant Protein Factor SPF (SEC14L2) Various Tissues Suggested to be involved in the intracellular transport and localization of vitamin E. plos.orgmdpi.com
ATP-binding cassette transporter A1 ABCA1 Multiple Tissues Works with α-TTP to incorporate α-tocopherol into lipoproteins for transport. plos.org

Involvement in Specific Cellular Metabolic Pathways and Biochemical Cycles

Once released from its PNP carrier and made available within the cell, tocopherol participates in and modulates several critical metabolic pathways and biochemical cycles. Its most recognized function is as a potent lipid-soluble antioxidant. nih.govtandfonline.com Tocopherol integrates into cellular and organelle membranes where it protects polyunsaturated fatty acids from lipid peroxidation by scavenging peroxyl radicals. mdpi.comtandfonline.com This action is crucial for maintaining membrane integrity and function. The antioxidant activity of tocopherol is central to its ability to mitigate oxidative stress, which is implicated in numerous chronic diseases. researchgate.net

Tocopherol itself is subject to a specific metabolic pathway, primarily in the liver. The process begins with ω-hydroxylation of its phytyl tail, a reaction catalyzed by cytochrome P450 enzymes (CYP4F2/CYP3A4). drugbank.com This is followed by successive rounds of β-oxidation that shorten the side chain, ultimately leading to the formation of water-soluble metabolites known as carboxyethyl hydroxychromans (CEHCs), which are excreted in the urine. nih.govdrugbank.com This catabolic pathway is essential for degrading excess tocopherol and its various isomers. unich.it

Beyond its direct antioxidant role, tocopherol modulates intracellular signaling pathways. A significant example is its inhibition of Protein Kinase C (PKC) activity. drugbank.comdrugbank.com By inhibiting PKC, tocopherol can influence smooth muscle cell proliferation, a key event in the pathogenesis of atherosclerosis. drugbank.com This demonstrates that tocopherol's biological effects extend beyond simple radical scavenging to include specific regulation of enzyme-mediated signaling cascades.

The metabolism and distribution of tocopherol are also tightly interwoven with lipid metabolic pathways. After absorption, it is transported in the blood by lipoproteins, including very-low-density lipoproteins (VLDL), low-density lipoproteins (LDL), and high-density lipoproteins (HDL). drugbank.commdpi.com The hepatic regulation of tocopherol levels via α-TTP is directly linked to the assembly and secretion of VLDL particles. unich.itscholaris.ca This association with lipoprotein metabolism is fundamental to its systemic distribution and availability to peripheral tissues. mdpi.com

Intracellular Trafficking and Controlled Release Kinetics of Tocopherol from PNP Systems

Mechanisms of Cellular Uptake and Internalization (e.g., Endocytosis, Receptor-Mediated Processes)

The encapsulation of tocopherol within polymeric nanoparticles (PNPs) significantly enhances its cellular uptake compared to the free vitamin. tandfonline.comresearchgate.netnih.gov The primary mechanism for the internalization of these nanoparticles is endocytosis, a process by which cells engulf materials from their exterior. infona.plmdpi.com The specific endocytic route can be influenced by the physicochemical properties of the nanoparticles, such as size and surface charge.

Many studies have shown that positively charged nanoparticles exhibit enhanced cellular uptake. researchgate.netinfona.pl For instance, coating poly(lactic-co-glycolic) acid (PLGA) nanoparticles with chitosan (B1678972), a positively charged polymer, can lead to a threefold or greater increase in internalization by cells like Caco-2. infona.pl This enhancement is attributed to favorable electrostatic interactions between the positively charged nanoparticles and the negatively charged cell membrane. researchgate.netinfona.pl

Depending on the cell type and nanoparticle design, several distinct endocytic pathways may be utilized. These include clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis. nih.gov For example, studies on various polysaccharide-based nanoparticles have indicated that their uptake is size-dependent and can involve a combination of these pathways. nih.gov Furthermore, nanoparticles can be engineered for receptor-mediated endocytosis by attaching specific ligands to their surface, such as folate, which targets folate receptors that are often overexpressed on cancer cells. nih.gov While not specific to this compound, this strategy highlights the tunability of PNP uptake mechanisms. In the context of natural tocopherol transport, tocopherol-HDL complexes are internalized via the scavenger receptor class B type I (SR-BI). nih.gov

Table 2: Influence of Nanoparticle Formulation on Cellular Uptake of Tocopherol

Nanoparticle System Cell Line Key Finding Enhancement Factor Citations
PLGA Nanoparticles Caco-2 Encapsulation in PLGA enhances uptake compared to control. >3-fold infona.pl
Chitosan-coated PLGA (PLGA-Chi) Caco-2 Positive surface charge from chitosan significantly increases cellular uptake compared to uncoated PLGA. ~3.5-fold (vs. PLGA) infona.pl
Gum Arabic Nanocapsules Not specified Nanoencapsulation increased cellular uptake significantly compared to microsized α-tocopherol. Up to 12-fold nih.gov

Intracellular Compartmentalization and Biodistribution within Cellular and Organoid Models

Following internalization, tocopherol-loaded PNPs are trafficked to various intracellular compartments, determining the ultimate fate and bioavailability of the tocopherol cargo. The initial destination for endocytosed nanoparticles is typically the early endosome. mdpi.com From this sorting hub, the nanoparticles can be routed through several pathways.

A common route is trafficking to late endosomes and subsequently to lysosomes. nih.govnih.gov Lysosomes are acidic, enzyme-rich organelles that can degrade the nanoparticle matrix, leading to the release of the encapsulated tocopherol. Studies using fluorescently labeled α-tocopherol have shown its accumulation in lysosomal compartments within 30 minutes of internalization in hepatocytes. nih.gov

Alternatively, some nanoparticle systems can be engineered to escape the endo-lysosomal pathway and enter the cytoplasm. Another potential route is transport through the endoplasmic reticulum (ER) and Golgi apparatus, which can circumvent lysosomal degradation and facilitate the exocytosis of the nanoparticles from the cell. mdpi.com

The biodistribution within the cell ultimately dictates where the tocopherol is released. In hepatocytes, after release from the endo-lysosomal compartment, tocopherol interacts with α-TTP and is transported to the plasma membrane for secretion. nih.govnih.gov In adipocytes, a different pattern is observed; studies show that the vast majority (over 99%) of intracellular tocopherol is not in the cell membranes but is located in the bulk-lipid stores within large, central lipid droplets. nih.gov This compartmentalization sequesters tocopherol within the adipocyte's primary storage depot. nih.gov

Characterization of Controlled Release Mechanisms from the Nanoparticle Matrix

A key advantage of using PNPs for tocopherol delivery is the ability to achieve controlled and sustained release of the active compound from the polymer matrix. researchgate.netscielo.br The release profile is typically characterized by a biphasic pattern: an initial "burst release" followed by a slower, prolonged release phase. researchgate.net The initial burst is often attributed to the rapid diffusion of tocopherol adsorbed on the nanoparticle surface, while the sustained phase results from the gradual diffusion of the entrapped tocopherol through the polymer matrix and/or the erosion of the matrix itself. researchgate.netplos.org

The kinetics of this release can be mathematically modeled to elucidate the underlying mechanisms. Fickian diffusion models are often applied to describe release driven by a concentration gradient. nih.gov In many cases, more complex models like the Korsmeyer-Peppas model are used. This model can provide insight into the nature of the release mechanism through the value of the release exponent, 'n'. plos.org An 'n' value of around 0.43-0.5 suggests Fickian diffusion, whereas values between 0.5 and 1.0 indicate anomalous (non-Fickian) transport, where release is governed by a combination of diffusion and polymer swelling or erosion. plos.org

The properties of the PNP system are critical in dictating these release kinetics.

Polymer Type : The hydrophobicity of the polymer matrix plays a significant role. More hydrophobic polymers, like polypropylene (B1209903) (PP), result in a slower and more prolonged release of tocopherol compared to more hydrophilic polymers like ethylene (B1197577) vinyl alcohol (EVOH). nih.gov

Matrix Composition : The inclusion of excipients, such as D-α-tocopheryl polyethylene (B3416737) glycol 1000 succinate (B1194679) (TPGS), can modify the release. TPGS, when combined with a hydrophobic polymer like PLGA, can enhance the controlled release properties of the nanoparticle. plos.org

External Conditions : For stimuli-responsive systems, such as thermosensitive polymer nanoparticles, release can be triggered by changes in the environment, like temperature. researchgate.netscielo.br

By carefully designing the nanoparticle matrix, the release of tocopherol can be tailored to provide a specific kinetic profile suitable for a given application. nih.govdovepress.com

Preclinical Biological Evaluations of Tocopherol Pnp in Research Models

In Vitro Cellular Model Studies of Tocopherol-PNP Effects

In vitro studies are instrumental in elucidating the cellular and molecular mechanisms of a compound's action. The following sections detail the effects of this compound on cultured cell lines, focusing on cell viability, apoptosis, and other key cellular processes.

Assessment of Cell Proliferation and Viability in Diverse Cultured Cell Lines

The impact of this compound on the proliferation and viability of various cell types has been a primary focus of in vitro research. Studies have utilized formulations such as alpha-tocopherol loaded poly D,L-lactic-co-glycolic acid nanoparticles (α-TP-PLGA-NP) to assess these effects.

In studies involving human astrocyte-spinal cord (HA-sp) cells, α-TP-PLGA-NP demonstrated a favorable safety profile compared to the unformulated compound at high concentrations. Specifically, while high concentrations of free α-tocopherol may exhibit some level of toxicity, the nanoparticle formulation was found to be less toxic, suggesting that the polymeric encapsulation mitigates potential adverse effects on cell viability. nih.govresearchgate.net

Furthermore, investigations have shown that pretreatment of HA-sp cells with α-TP-PLGA-NP offers significant protection against oxidative stress induced by hydrogen peroxide (H₂O₂), resulting in a two-fold higher anti-oxidative protection compared to α-tocopherol alone. nih.govresearchgate.net This protective effect contributes to the maintenance of cell viability under conditions of oxidative challenge.

Table 1: Effect of this compound on Cell Viability in Cultured Cell Lines

Cell LineFormulationObservationReference
Human astrocyte-spinal cord (HA-sp)α-TP-PLGA-NPLess toxic at high concentrations compared to unformulated α-tocopherol. nih.govresearchgate.net
Human astrocyte-spinal cord (HA-sp)α-TP-PLGA-NPProvided two-fold higher anti-oxidative protection against H₂O₂-induced stress compared to unformulated α-tocopherol. nih.govresearchgate.net

Induction of Apoptosis and Modulation of Cell Cycle Progression

Tocopherol derivatives have been investigated for their ability to induce apoptosis, or programmed cell death, in cancer cell lines. While specific studies on this compound are limited, research on related compounds such as α-tocopheryl succinate (B1194679) (α-TOS) and α-tocopheryloxyacetic acid (α-TEA) provides insights into the potential pro-apoptotic activity. These derivatives have been shown to be potent inducers of apoptosis in various cancer cells while exhibiting limited toxicity toward normal cells. mdpi.com

The mechanism of apoptosis induction by these tocopherol analogues is thought to involve the destabilization of mitochondrial membranes and the activation of apoptotic signaling pathways. nih.gov For instance, the endogenously formed α-tocopherol metabolite, α-Tocopherol-13′-carboxychromanol (α-T-13′-COOH), has been shown to induce apoptosis and G₀/G₁ cell cycle arrest in murine macrophages. nih.gov

Table 2: Effects of Tocopherol Derivatives on Apoptosis and Cell Cycle

CompoundCell LineEffectReference
α-Tocopheryl succinate (α-TOS)Malignant cell linesInduces apoptosis. nih.gov
α-Tocopheryloxyacetic acid (α-TEA)Various cancer epithelial cellsPotent inducer of apoptosis. mdpi.com
α-Tocopherol-13′-carboxychromanol (α-T-13′-COOH)Murine macrophages (RAW264.7)Induces apoptosis and G₀/G₁-cell cycle arrest. nih.gov

Effects on Specific Cellular Processes (e.g., Inflammation, Autophagy, Mitochondrial Function)

The influence of tocopherols (B72186) extends to various cellular processes, including inflammation, autophagy, and mitochondrial function. While direct studies on this compound are not extensively available, the broader research on tocopherols provides a basis for understanding its potential effects.

Inflammation: Tocopherols are known for their anti-inflammatory properties. The α-tocopherol metabolite, α-T-13′-COOH, has been proposed to limit inflammation. nih.gov The delivery of tocopherol via nanoparticles could potentially enhance its anti-inflammatory effects by improving cellular uptake and bioavailability.

Autophagy: α-TEA, a derivative of α-tocopherol, has been found to induce autophagy in lung and mammary tumor cells, contributing to its cytotoxic properties. mdpi.com This suggests that this compound might also modulate autophagic pathways.

Mitochondrial Function: Tocopherols can protect mitochondria from oxidative damage. Tocopherol has been shown to attenuate oxidative stress in bone marrow stromal cells by inhibiting ferroptosis, a form of iron-dependent cell death characterized by lipid peroxidation. frontiersin.org

Comparative Analysis of Biological Activity between this compound and Unformulated Tocopherols

A key rationale for formulating tocopherol into polymeric nanoparticles is to enhance its biological activity compared to the unformulated compound.

As previously mentioned, α-TP-PLGA-NP demonstrated a two-fold higher anti-oxidative protection in HA-sp cells compared to free α-tocopherol. nih.govresearchgate.net This enhanced activity is attributed to the improved stability and bioavailability of tocopherol when encapsulated in nanoparticles. researchgate.net The nanoparticle formulation can facilitate cellular uptake and provide a sustained release of the active compound.

Studies on other tocopherol derivatives have also highlighted the importance of formulation. For example, α-tocopheryl succinate is effective when administered via intraperitoneal injection but is hydrolyzed and inactivated when given orally. mdpi.com This underscores the potential of nanoparticle delivery systems to protect the encapsulated compound and improve its efficacy.

In Vivo Animal Model Investigations of this compound (Non-Clinical Focus)

In vivo studies in animal models are essential for understanding the systemic behavior of a compound, including its distribution, metabolism, and elimination.

Systemic Distribution and Pharmacokinetics in Model Organisms (e.g., Tissue Bioaccumulation, Elimination Pathways)

Following oral administration, tocopherols are absorbed in the intestine and transported in circulation via chylomicrons. nih.gov They are distributed to various tissues, with higher concentrations found in plasma, liver, and adipose tissues. nih.gov The elimination half-life of α-tocopherol in humans is reported to be approximately 20 hours. nih.gov

The major route of excretion for ingested vitamin E is through fecal elimination due to its relatively low intestinal absorption. drugbank.com Excess α-tocopherol is primarily excreted unchanged in the bile. drugbank.com

Nanoformulations are designed to alter the pharmacokinetic profile of the encapsulated drug, often to increase bioavailability and circulation time. nih.gov Therefore, it is anticipated that this compound would exhibit a different pharmacokinetic profile compared to unformulated tocopherol, potentially leading to enhanced tissue accumulation and a modified elimination pathway. However, specific studies are required to confirm this.

Table 3: General Pharmacokinetic Parameters of α-Tocopherol

ParameterDescriptionReference
AbsorptionIntestinal absorption, dependent on dietary fat. nih.gov
DistributionDistributed to plasma, liver, and adipose tissues. nih.gov
Elimination Half-Life (human)Approximately 20 hours. nih.gov
ExcretionPrimarily fecal elimination via bile. drugbank.com

Assessment of Biochemical and Physiological Markers in Animal Tissues and Biofluids5.2.3. Influence on Specific Biological Pathways and Molecular Targets in Animal Models (e.g., Renal Protection, Neurological Processes, Prion Propagation)5.2.4. Investigation of Organ-Specific Responses and Metabolite Identification in Animal Systems

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Structure Activity Relationship Sar Studies for Tocopherol Pnp Systems

Impact of Tocopherol Isomerism and Chromanol Ring Methylation Pattern on Biological Activity

Vitamin E exists in eight different forms, comprising four tocopherols (B72186) (α, β, γ, δ) and four tocotrienols, which all possess a chromanol ring and a hydrophobic side chain. wikipedia.orgwikipedia.org The distinction between these isomers lies in the number and position of methyl groups on the chromanol ring. wikipedia.orgcaldic.com This variation in methylation directly influences their biological activity. wikipedia.org

Alpha-tocopherol (α-T), with three methyl groups at the 5-, 7-, and 8-positions of the chromanol ring, is the most biologically active form of vitamin E. caldic.comijpar.commdpi.com This enhanced activity is often attributed to its higher affinity for the α-tocopherol transfer protein (α-TTP) in the liver, which is responsible for its preferential circulation and distribution throughout the body. skinident.world In contrast, gamma-tocopherol (B30145) (γ-T), which lacks a methyl group at the 5-position, and delta-tocopherol (B132067) (δ-T), with only one methyl group at the 8-position, are less effectively retained. caldic.comscicompdf.se

The methylation pattern not only affects bioavailability but also the molecule's antioxidant and signaling properties. While α-tocopherol is a potent scavenger of reactive oxygen species (ROS), γ- and δ-tocopherol, with their unsubstituted 5-position on the chromanol ring, are more effective at trapping reactive nitrogen species (RNS). caldic.commdpi.com Some studies suggest that in certain contexts, such as the inhibition of cyclooxygenase-2 (COX-2) activity, γ- and δ-tocopherol and their metabolites show greater potency than α-tocopherol. caldic.com For instance, in one study, γ-tocopherol was found to have 38% of the activity of α-tocopherol in preventing red cell hemolysis. nih.gov This suggests that different isomers may have complementary roles in protecting against cellular damage. scicompdf.se The non-antioxidant functions of tocopherols, such as the inhibition of protein kinase C (PKC) signaling, also demonstrate a structure-activity relationship, with tocopherol succinate (B1194679) showing high potency. mdpi.comnih.gov

The stereoisomerism of the phytyl tail further refines the biological activity. nih.gov Natural α-tocopherol exists as RRR-α-tocopherol, while synthetic versions are a racemic mixture of eight stereoisomers (all-rac-α-tocopherol). nih.govworktribe.com The RRR-form is the most biologically active, with studies indicating a biopotency ratio of approximately 2:1 for RRR-α-tocopherol compared to all-rac-α-tocopherol. nih.gov

Table 1: Impact of Tocopherol Isomerism on Biological Activity

Tocopherol IsomerChromanol Ring MethylationKey Biological Activity Aspects
α-Tocopherol Tri-methylated (5, 7, 8 positions) caldic.comHighest vitamin E activity, potent ROS scavenger, high affinity for α-TTP. ijpar.commdpi.com
β-Tocopherol Di-methylated (5, 8 positions) caldic.comIntermediate activity.
γ-Tocopherol Di-methylated (7, 8 positions) caldic.comEffective RNS scavenger, potent inhibitor of COX-2 activity. caldic.commdpi.com
δ-Tocopherol Mono-methylated (8 position) caldic.comEffective RNS scavenger, potent inhibitor of COX-2 activity. caldic.com

Influence of Polymeric Carrier Composition and Architecture on Nanoparticle Biological Efficacy

The choice of polymeric carrier is a critical determinant of the biological efficacy of Tocopherol-PNP systems. The composition and architecture of the polymer influence drug loading, release kinetics, stability, and interaction with biological systems. jptcp.com

Commonly used polymers for encapsulating tocopherol include biodegradable polyesters like poly(lactic-co-glycolic acid) (PLGA) and poly(ε-caprolactone) (PCL), as well as amphiphilic block copolymers such as those containing polyethylene (B3416737) glycol (PEG). nih.govscite.ai The composition of these polymers can be tailored to optimize performance. For example, in PLGA nanoparticles, a higher glycolic acid content has been shown to improve emulsification and encapsulation efficiency. researchgate.net

The architecture of the polymer, such as in triblock copolymers like PNIPAM-b-PCL-b-PNIPAM, allows for the formation of core-shell nanostructures. scielo.brresearchgate.net In this architecture, the hydrophobic PCL core encapsulates the lipophilic tocopherol, while the hydrophilic PNIPAM shell provides stability in aqueous environments. scielo.br The hydrophobicity of the core, which can be modulated by the molecular weight of the PCL block, directly impacts the encapsulation efficiency of tocopherol. scielo.br

Furthermore, the inclusion of specific polymers can confer additional functionalities. For instance, D-α-tocopheryl polyethylene glycol 1000 succinate (TPGS), a derivative of vitamin E, can act as a P-glycoprotein (P-gp) inhibitor, potentially overcoming multidrug resistance in cancer cells. researchgate.net When used as an emulsifier in PLGA nanoparticles, TPGS has been shown to enhance the cytotoxicity of the encapsulated drug. researchgate.net Similarly, coating PLGA nanoparticles with chitosan (B1678972) has been found to improve cellular uptake and antiproliferative activity. researchgate.net The use of PEG in the polymer composition, often referred to as PEGylation, can improve the stability of the nanoparticles and prolong their circulation time in the bloodstream. mdpi.comnih.gov

Table 2: Influence of Polymeric Carrier on this compound Efficacy

Polymeric CarrierArchitectureKey Effects on Efficacy
PLGA HomopolymerBiodegradable, allows for controlled release. nih.gov
PCL HomopolymerForms a hydrophobic core for tocopherol encapsulation. scielo.br
PNIPAM-b-PCL-b-PNIPAM Triblock copolymerForms core-shell structures, provides thermosensitivity. scielo.brresearchgate.net
PLGA-PEG Diblock copolymerIncreases stability and circulation time. mdpi.com
PLGA with TPGS CompositeEnhances drug uptake and overcomes multidrug resistance. researchgate.net
PLGA-Chitosan Coated nanoparticlesImproves cellular uptake and antiproliferative activity. researchgate.net

Role of Nanoparticle Physicochemical Attributes (Size, Surface Charge, Hydrophobicity) on Bioactivity

The bioactivity of this compound is significantly influenced by their physicochemical properties, including size, surface charge, and hydrophobicity. periodikos.com.br These attributes govern the nanoparticles' interactions with biological components, cellular uptake, and biodistribution.

Size: The size of the nanoparticles plays a crucial role in their biological fate. Nanoparticles with diameters below 300 nm are commonly reported for tocopherol encapsulation. researchgate.netperiodikos.com.br Smaller nanoparticles generally exhibit higher cellular uptake compared to larger ones. scirp.org For instance, studies have shown that nanoparticles with a size range below 100 nm can have different tissue distribution profiles compared to those larger than 250 nm. scirp.org

Surface Charge: The surface charge of nanoparticles is a key factor in their interaction with negatively charged cell membranes. researchgate.net Positively charged nanoparticles have been shown to have an increased cellular uptake rate across various cell lines compared to neutral or negatively charged ones. researchgate.net This is attributed to the electrostatic attraction between the cationic nanoparticles and the anionic cell surface. researchgate.net For example, α-tocopherol loaded nanoparticles based on PNIPAM-b-PCL-b-PNIPAM exhibited a positive surface charge, which is a desirable characteristic for cellular interaction. researchgate.netperiodikos.com.br Conversely, negatively charged nanoparticles can also be effective, as the ionized succinate group in α-tocopherol succinate imparts a negative surface charge to liposomes, which can influence their flexibility and skin permeation. mdpi.com

Hydrophobicity: The hydrophobicity of the nanoparticle core is essential for the efficient encapsulation of the lipophilic tocopherol. scielo.br The low solubility of tocopherol in water facilitates its partitioning into the hydrophobic domains of the self-assembling polymers. scielo.br The degree of hydrophobicity, which can be controlled by the polymer composition, directly correlates with the encapsulation efficiency. scielo.br Furthermore, the hydrophobic nature of the encapsulated tocopherol allows for its penetration into biological membranes. wikipedia.org

Table 3: Impact of Nanoparticle Physicochemical Attributes on Bioactivity

Physicochemical AttributeInfluence on Bioactivity
Size Affects cellular uptake and biodistribution; smaller sizes often lead to higher uptake. scirp.org
Surface Charge Governs interaction with cell membranes; positive charge generally enhances cellular uptake. researchgate.net
Hydrophobicity Crucial for encapsulation of lipophilic tocopherol and interaction with biological membranes. scielo.br

Correlation between Comprehensive Molecular Structure of this compound and Observed Mechanistic Pathways

The comprehensive molecular structure of a this compound system, encompassing the tocopherol isomer and the polymeric nanocarrier, dictates its interaction with cellular machinery and subsequent mechanistic pathways. These interactions go beyond simple antioxidant effects and involve the modulation of specific signaling cascades. researchgate.net

The antioxidant properties of tocopherols are mediated by the phenolic hydroxyl group on the chromanol ring, which donates a hydrogen atom to neutralize free radicals. researchgate.net However, different isomers exhibit varying efficacy in this regard. mdpi.com For instance, while α-tocopherol is a potent antioxidant, some in vitro studies have shown δ- and γ-tocopherol to be more effective in certain scenarios. mdpi.com

Beyond antioxidation, tocopherols are known to modulate cell signaling pathways. researchgate.net α-Tocopherol has been shown to regulate the expression of genes involved in various processes, including blood coagulation and steroid metabolism. researchgate.netmdpi.com It can also influence the activity of enzymes like protein kinase C (PKC). skinident.world The specific molecular structure of the tocopherol derivative is critical; for example, tocopherol succinate has been identified as a potent inhibitor of prion replication, a mechanism suggested to be independent of its antioxidant activity and potentially involving the mTOR pathway. nih.gov

Furthermore, the surface chemistry of the nanoparticle can dictate its interaction with cellular receptors. The protein corona that forms around nanoparticles in biological fluids can influence which receptors the nanoparticle-protein complex binds to, thereby directing its intracellular trafficking and ultimate biological effect. nih.gov The molecular structure of the polymer can also directly impact signaling. For example, tocopherols have been shown to modulate the activity of nuclear receptors like PPARγ, with δ- and γ-tocopherol being more effective than α-tocopherol in upregulating this receptor, which is important for inhibiting cell proliferation. caldic.com

In essence, the bioactivity of a this compound is a synergistic effect arising from the combined molecular features of the tocopherol isomer and the polymeric carrier, which together determine its journey through the biological system and its interaction with specific molecular targets and signaling pathways.

Emerging Research Methodologies and Advanced Characterization of Tocopherol Pnp

Omics-Based Approaches (Genomics, Proteomics, Metabolomics) to Elucidate Systemic Effects of Tocopherol-PNP

The systemic effects of this compound on a biological system can be comprehensively investigated using omics technologies. These approaches allow for a broad, unbiased survey of the molecular changes induced by the compound.

Genomics: Genomic studies would focus on identifying changes in gene expression profiles in cells or tissues upon exposure to this compound. Techniques such as RNA-sequencing (RNA-Seq) could reveal which genes are upregulated or downregulated, providing clues about the cellular pathways modulated by the compound. For instance, such studies might investigate whether this compound influences genes involved in inflammatory responses, cell cycle regulation, or apoptosis, similar to how other vitamin E derivatives have been studied.

Proteomics: Proteomics would complement genomic data by analyzing the protein landscape of a system. Using techniques like mass spectrometry-based proteomics, researchers could quantify changes in protein abundance and identify post-translational modifications. This could reveal, for example, if this compound affects the phosphorylation status of key signaling proteins or the expression levels of metabolic enzymes.

Metabolomics: Metabolomic analysis would focus on the small-molecule metabolites present in a biological sample. By comparing the metabolomes of control versus this compound-treated systems, it would be possible to identify alterations in metabolic pathways. This could uncover, for example, effects on lipid metabolism or cellular energy production.

Currently, specific omics-based studies focusing exclusively on this compound are not widely available in published literature. However, the methodologies are well-established and their application to this compound would be a logical next step in its scientific exploration.

Advanced Imaging Techniques for Spatiotemporal Localization within Cellular and Tissue Environments (e.g., Confocal Microscopy, Cryo-Electron Microscopy)

Visualizing the subcellular localization of this compound is crucial to understanding its mechanism of action. Advanced imaging techniques offer the resolution and specificity needed for such investigations.

Confocal Microscopy: By tagging this compound with a fluorescent probe, confocal microscopy could be used to track its uptake and distribution within live cells in real-time. This would allow researchers to determine if the compound accumulates in specific organelles, such as mitochondria or the endoplasmic reticulum, or if it interacts with particular cellular structures.

Cryo-Electron Microscopy (Cryo-EM): For higher resolution structural information, cryo-EM could potentially be used to visualize the interaction of this compound with its molecular targets, such as enzymes or receptor proteins. This would provide unprecedented detail about the binding interface and the conformational changes induced by the compound.

As with omics, dedicated studies employing these advanced imaging techniques for this compound are not yet prominent.

Computational Modeling and Molecular Dynamics Simulations of this compound Interactions with Biological Systems

Computational approaches provide a powerful tool for predicting and understanding the interactions of small molecules with biological macromolecules at an atomic level.

Molecular Docking: This technique could be used to predict the binding affinity and orientation of this compound to the active sites of various proteins, such as kinases, phosphatases, or nuclear receptors. This can help in identifying potential molecular targets for the compound.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of this compound in a biological environment, such as a lipid membrane or the binding pocket of a protein. These simulations can reveal how the compound affects membrane fluidity or the conformational flexibility of its target protein, which can be crucial for its biological activity.

Application of Microfluidics and Organ-on-a-Chip Systems for High-Throughput Screening of this compound Activity

Microfluidics and organ-on-a-chip technologies offer the ability to perform high-throughput screening and to model human physiology in a more relevant context than traditional cell cultures.

High-Throughput Screening: Microfluidic devices can be designed to test the effects of a wide range of this compound concentrations on various cell types simultaneously, allowing for rapid determination of its biological activity and potential cytotoxicity.

Organ-on-a-Chip: These systems, which are microfluidic cell culture devices containing continuously perfused chambers inhabited by living cells arranged to simulate tissue- and organ-level physiology, could be used to study the effects of this compound on specific organ models, such as a liver-on-a-chip or a gut-on-a-chip. This would provide more physiologically relevant data on the compound's metabolism and potential effects on organ function.

The application of these sophisticated platforms for the specific investigation of this compound represents a promising future direction for research.

Future Directions and Unanswered Questions in Tocopherol Pnp Research

Development of Novel and Sustainable Synthetic Routes for Tocopherol-PNP with Enhanced Control and Purity

Future research is focused on refining the synthesis of tocopherol derivatives to improve yield, purity, and sustainability. While tocopherols (B72186) can be sourced naturally, semi-synthetic derivatives are often created to enhance specific properties. researchgate.net The synthesis of these derivatives, such as α-tocopheryl succinate (B1194679) (α-TS), can be achieved through various chemical modifications. researchgate.netmdpi.com

Current synthetic methods for tocopherol esters involve the use of catalysts like Lewis acids or organic bases such as pyridine. mdpi.com Enzymatic synthesis using lipases is emerging as a more sustainable alternative, offering high conversion rates under mild conditions. mdpi.com For instance, Novozym 435, a type of lipase, has been used to catalyze the synthesis of α-tocopherol succinate with a conversion rate of 94.4%. mdpi.com

A significant challenge is ensuring the stability of the final compound. For example, the ester linkage in α-tocopheryl succinate (VES) is susceptible to hydrolysis by esterases, which can convert it back to the less active RRR-α-tocopherol. aacrjournals.orgnih.gov Future synthetic strategies could focus on creating more stable linkages, like the ether bond in α-tocopheryloxyacetic acid (α-TEA), which shows greater resistance to enzymatic degradation. aacrjournals.orgnih.gov

Table 1: Comparison of Synthetic Methods for Tocopherol Derivatives

Method Catalyst/Enzyme Key Features Challenges
Chemical Synthesis Lewis acids, Pyridine High yield for certain derivatives. Use of potentially harsh chemicals.
Enzymatic Synthesis Lipases (e.g., Novozym 435) Sustainable, mild reaction conditions, high conversion rates. mdpi.com Enzyme stability and cost can be a factor.

| Semi-synthesis from Natural Tocopherol | Various reagents (e.g., chloroacetyl chloride) | Starts with a naturally sourced backbone. mdpi.comresearchgate.net | Requires pure starting material; potential for side reactions. |

Elucidation of Undiscovered Mechanistic Pathways and Identification of Novel Molecular Targets for this compound

A primary area of future investigation is to fully map the molecular mechanisms of tocopherol derivatives. The pro-apoptotic effects of compounds like α-TEA and VES are of particular interest. mdpi.comresearchgate.net While it is known that these compounds can induce apoptosis in cancer cells, the precise pathways are still being uncovered. mdpi.comnih.gov

The use of p-nitrophenyl phosphate (B84403) (PNPP) and its inhibitors, like bis-(p-nitrophenyl)phosphate (BNPP), is critical in this area. aacrjournals.orgnih.gov For example, studies have shown that pretreating cells with BNPP, an esterase inhibitor, prevents the breakdown of VES and enhances its apoptotic effects. aacrjournals.orgnih.gov This demonstrates that the intact ester is crucial for its activity and highlights the role of endogenous esterases in modulating its efficacy. This methodological approach allows researchers to differentiate the activity of the intact tocopherol derivative from its hydrolyzed form.

Future studies will likely use these tools to explore other potential molecular targets. Non-antioxidant mechanisms, such as the inhibition of protein kinase C (PKC) and interactions with the mTOR pathway, have been proposed for some tocopherol derivatives. nih.govcaldic.com Further research is needed to understand how these signaling pathways are affected and whether they are common across different tocopherol analogues.

Exploration of this compound in Broader Preclinical Disease Models (excluding clinical human applications)

The promising results of tocopherol derivatives in in vitro cancer cell line studies warrant exploration in a wider range of preclinical disease models. mdpi.comnih.gov Analogues like α-TEA have shown potent anti-tumor effects in vitro and in vivo, reducing tumor burden and inhibiting metastasis in mouse models of mammary cancer. researchgate.netresearchgate.net

Future preclinical research should expand to other types of disease models where mechanisms like apoptosis and cell signaling are relevant. This could include models for other types of cancer or diseases characterized by abnormal cell proliferation. The stability of the compounds in these complex biological systems will be a key factor, reinforcing the need for derivatives with robust chemical structures, such as those with ether linkages. aacrjournals.org

The insights gained from using PNPP-based assays in cell culture can guide these in vivo studies. By understanding which enzymes can deactivate these compounds, researchers can better predict their behavior and efficacy in animal models.

Standardization of Research Methodologies and Inter-Laboratory Reproducibility for this compound Studies

To ensure that findings are robust and comparable across different studies, there is a need for greater standardization of research methodologies. This includes the assays used to evaluate the biological activity of tocopherol derivatives and the methods for assessing their stability.

The use of PNPP as a substrate for phosphatase activity is a standard biochemical assay. nih.govahajournals.orgwatson-bio.com Similarly, the application of esterase inhibitors like BNPP in cell culture studies provides a clear methodological approach to assess the stability of ester-linked tocopherol derivatives. aacrjournals.orgnih.gov Adopting standardized protocols for these types of assays would improve inter-laboratory reproducibility.

This standardization should also extend to the characterization of the tocopherol derivatives themselves, including purity analysis and confirmation of structure using techniques like NMR, FT-IR, and HRMS. mdpi.com

Investigation of Long-Term Effects and Regeneration Cycles in Complex Biological Systems under Research Conditions

Understanding the long-term effects of tocopherol derivatives in biological systems is another crucial area for future research. This includes investigating how these compounds are metabolized over time and whether they participate in regeneration cycles.

Tocopherols are known to act as radical scavengers, and the resulting tocopheryl radical can be recycled back to its active form by other antioxidants like vitamin C. wikipedia.orgwikipedia.org It is currently unknown whether semi-synthetic derivatives like α-TEA or VES undergo similar regeneration cycles or how their modified structures affect this process.

Long-term in vitro studies with complex cell co-culture systems or organoid models could provide insights into these questions. These studies could also help to identify any potential for acquired resistance to the effects of these compounds and to understand the cellular adaptations that may occur over extended exposure.

Table 2: Key Chemical Compounds Mentioned

Compound Name Abbreviation Role/Context
alpha-Tocopherol α-T The most biologically active form of vitamin E. wikipedia.org
alpha-Tocopheryl succinate α-TS / VES A semi-synthetic derivative of tocopherol studied for its pro-apoptotic effects. mdpi.comresearchgate.net
alpha-Tocopheryloxyacetic acid α-TEA A stable, ether-linked analogue of tocopherol with potent anti-tumor properties. mdpi.comresearchgate.net
p-Nitrophenyl phosphate PNPP A substrate used in biochemical assays to measure phosphatase activity. nih.govahajournals.org
bis-(p-nitrophenyl)phosphate BNPP An inhibitor of nonspecific esterases used to study the stability of ester-linked compounds. aacrjournals.orgnih.gov

Q & A

Q. What standardized methodologies are recommended for synthesizing Tocopherol-PNP in laboratory settings?

  • Methodological Answer : this compound (tocopherol-loaded polymeric nanoparticles) synthesis typically employs techniques like solvent displacement or nanoprecipitation. Key parameters include polymer-to-drug ratios, solvent selection (e.g., acetone or ethanol), and stabilization surfactants (e.g., polysorbate 80). For reproducibility, document temperature, stirring speed, and solvent evaporation rates. Validate synthesis success via dynamic light scattering (DLS) for particle size and polydispersity index (PDI) . Include control experiments to assess batch-to-batch variability .

Q. How should researchers design experiments to evaluate this compound stability under physiological conditions?

  • Methodological Answer : Use accelerated stability testing protocols with varying pH (e.g., 1.2 for gastric fluid, 6.8 for intestinal fluid), temperature (4°C, 25°C, 37°C), and ionic strength. Monitor particle aggregation via DLS and drug leakage via HPLC. Include triplicate samples and statistical analysis (e.g., ANOVA for inter-group comparisons). Reference ICH guidelines for pharmaceutical stability testing to ensure compliance with regulatory standards .

Q. What critical parameters must be monitored during in vitro characterization of this compound?

  • Methodological Answer : Essential parameters include:
  • Particle size and PDI : Use DLS; aim for <200 nm and PDI <0.3.
  • Zeta potential : Values >|±20 mV| indicate colloidal stability.
  • Drug encapsulation efficiency (EE) : Quantify via ultrafiltration/centrifugation followed by UV-Vis or HPLC.
  • In vitro release kinetics : Use dialysis bags in sink conditions, sampling at predefined intervals. Report data as mean ± SD and validate with kinetic models (e.g., Higuchi, Korsmeyer-Peppas) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioavailability data for this compound across studies?

  • Methodological Answer : Conduct a systematic review with meta-analysis to identify heterogeneity sources (e.g., formulation variables, animal models). Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine inclusion/exclusion criteria. Use subgroup analysis to isolate factors like polymer type (PLGA vs. chitosan) or administration routes. Address publication bias via funnel plots and statistical tools (Egger’s test) .

Q. What statistical approaches are recommended for analyzing this compound release kinetics from nanoparticle formulations?

  • Methodological Answer : Non-linear regression models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) are standard. Use Akaike Information Criterion (AIC) or Bayesian Information Criterion (BIC) for model selection. For complex release profiles (e.g., biphasic), employ Peppas-Sahlin or Weibull models. Validate with adjusted R² and residual plots. Report confidence intervals for model parameters to enhance reproducibility .

Q. How should researchers optimize encapsulation efficiency (EE) in this compound formulations when facing conflicting variable interactions?

  • Methodological Answer : Apply Design of Experiments (DoE) with response surface methodology (RSM). Variables include polymer concentration, drug loading, and surfactant ratio. Use central composite design or Box-Behnken models to identify optimal conditions. For contradictory interactions (e.g., surfactant improving EE but increasing toxicity), conduct contradiction analysis (TRIZ framework) to prioritize parameters balancing efficacy and safety .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for preclinical studies?

  • Methodological Answer : Implement quality-by-design (QbD) principles:
  • Define Critical Quality Attributes (CQAs): Size, EE, zeta potential.
  • Establish Critical Process Parameters (CPPs): Stirring speed, solvent injection rate.
  • Use Process Analytical Technology (PAT) for real-time monitoring (e.g., in-line DLS). Validate with control charts (e.g., Shewhart charts) to detect deviations .

Q. How can researchers validate the antioxidant efficacy of this compound in cellular models without confounding oxidative stress factors?

  • Methodological Answer : Use PICOT framework to design experiments:
  • Population : Specific cell lines (e.g., HepG2 for liver models).
  • Intervention : this compound at defined concentrations.
  • Comparison : Free tocopherol, blank nanoparticles.
  • Outcome : ROS reduction measured via DCFH-DA assay.
  • Time : Exposure duration (e.g., 24h vs. 48h).
    Include negative controls (untreated cells) and account for nanoparticle-induced cytotoxicity via MTT assays .

Data Presentation & Ethical Compliance

Q. What are the best practices for documenting this compound research in manuscripts to ensure reproducibility?

  • Methodological Answer :
  • Methods Section : Detail synthesis protocols, instrumentation (make/model), and software (e.g., Zetasizer Nano ZS for DLS).
  • Results : Use tables for batch characteristics (size, PDI, EE) and figures for release profiles. Avoid duplicating data in text and visuals.
  • Supplementary Materials : Include raw NMR spectra, HPLC chromatograms, and statistical code (R/Python scripts).
  • Ethics : State Institutional Review Board (IRB) approval for animal/human studies and compliance with ARRIVE guidelines .

Q. How should researchers address peer-review critiques regarding overinterpretation of this compound mechanistic data?

  • Methodological Answer :
    Ground conclusions in measurable outcomes (e.g., correlation between EE and bioavailability). Differentiate speculative hypotheses (e.g., "this compound may target mitochondrial membranes") from supported claims (e.g., "this compound reduced ROS by 40%"). Use hedging language ("suggests," "indicates") for preliminary findings. Cite conflicting studies and propose validation experiments (e.g., knock-in/knockout models) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.